molecular formula C8H14O3 B8025660 (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

Cat. No.: B8025660
M. Wt: 158.19 g/mol
InChI Key: JJUFHGLVRNMFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5,8-dioxaspiro[34]octan-2-yl)methanol is a chemical compound with the molecular formula C8H14O3 It is a member of the dioxaspiro compounds, characterized by a spirocyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a methylating agent followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride (LiAlH4) for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, often using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dioxaspiro[3.4]octane-2-methanol
  • 2-Methyl-5,8-dioxaspiro[3.4]octane

Uniqueness

(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features allows for distinct chemical reactivity and potential applications compared to other similar compounds. The methyl group at the 2-position further differentiates it by influencing its steric and electronic properties.

Properties

IUPAC Name

(2-methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUFHGLVRNMFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)OCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.